molecular formula C17H20N2O5S B3022451 [4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid CAS No. 685525-46-6

[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid

Cat. No.: B3022451
CAS No.: 685525-46-6
M. Wt: 364.4 g/mol
InChI Key: JRGXFIBOSALWCA-UHFFFAOYSA-N
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Description

[4-[(4-Methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid is a synthetic organic compound featuring a 1-oxoisoquinolin-2-yl core substituted at position 4 with a sulfonyl group linked to a 4-methylpiperidine moiety. The acetic acid group at position 2 enhances hydrophilicity and provides a functional handle for further derivatization.

Key structural attributes:

  • Isoquinolinone core: Imparts rigidity and planar aromaticity, facilitating π-π interactions in biological targets.
  • Sulfonyl group: Enhances binding affinity through hydrogen bonding and electrostatic interactions.
  • 4-Methylpiperidine: A six-membered heterocycle with a methyl substituent, influencing lipophilicity and metabolic stability.
  • Acetic acid side chain: Improves solubility and enables conjugation or salt formation.

Properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonyl-1-oxoisoquinolin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-12-6-8-19(9-7-12)25(23,24)15-10-18(11-16(20)21)17(22)14-5-3-2-4-13(14)15/h2-5,10,12H,6-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGXFIBOSALWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C3=CC=CC=C32)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reactions: These reactions often require catalysts such as palladium (Pd) or nickel (Ni) and may occur under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • While not intended for therapeutic use, it may serve as a reference compound in drug discovery and development.

Industry:

  • Applied in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The exact mechanism of action for [4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid is not well-documented. its molecular structure suggests that it may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethylpiperazine Sulfonyl Analog

Compound: [4-[(4-Ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid

  • Structural difference : Replaces 4-methylpiperidine with 4-ethylpiperazine (a seven-membered ring with two nitrogen atoms).
  • Key properties: Molecular weight: 379.4 g/mol XLogP3: -2.1 (indicating higher hydrophilicity) Topological Polar Surface Area (TPSA): 107 Ų Hydrogen bond donors/acceptors: 1/7 .

Comparison :

  • The ethylpiperazine analog exhibits reduced lipophilicity (lower LogP) compared to the methylpiperidine variant due to the polar piperazine ring.
  • Increased TPSA enhances solubility but may reduce membrane permeability.

Benzisothiazole Sulfonyl Analog

Compound : 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

  • Structural difference: Replaces the isoquinolinone core with a benzisothiazole ring containing a sulfone group.
  • Key properties :
    • Molecular weight: 477.55 g/mol
    • Molecular formula: C21H23N3O6S2
    • Functional groups: Acetamide (vs. acetic acid) .

Comparison :

  • The acetamide group reduces acidity compared to the acetic acid moiety, altering pharmacokinetic properties.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Ethylpiperazine Analog Benzisothiazole Analog
Molecular Weight (g/mol) ~380 (estimated) 379.4 477.55
LogP ~-1.5 (estimated) -2.1 Not reported
TPSA (Ų) ~95 (estimated) 107 ~120 (estimated)
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 7 7 9

Key Observations:

Lipophilicity : The methylpiperidine group in the target compound likely confers moderate lipophilicity, balancing solubility and membrane permeability.

Solubility : The ethylpiperazine analog’s higher TPSA suggests superior aqueous solubility, advantageous for oral bioavailability.

Metabolic Stability : Piperidine derivatives are generally more metabolically stable than piperazines due to reduced susceptibility to oxidative N-dealkylation .

Biological Activity

Overview

[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid is a synthetic compound with the molecular formula C17H20N2O5S and a molecular weight of 364.42 g/mol. It features unique structural components, including a piperidine moiety and an isoquinoline framework, which may confer distinct biological properties. This compound is primarily used for research purposes in drug discovery and development, although its specific biological activities remain under investigation.

The precise mechanism of action for this compound is not fully elucidated. However, its structure suggests potential interactions with various biological targets, including enzymes and receptors. These interactions may occur through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Electrostatic forces

Such interactions could modulate the activity of target proteins, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study involving Schiff base complexes derived from related sulfonyl compounds demonstrated significant antibacterial and antifungal activities against various pathogens, suggesting potential therapeutic applications for derivatives of this compound .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of compounds with similar structures on cancer cell lines. For instance, extracts from related compounds have demonstrated antiproliferative activities against breast cancer cell lines MCF-7 and MDA-MB-231, indicating potential anticancer properties that warrant further exploration .

Research Findings and Case Studies

StudyFindings
Synthesis and Characterization A study synthesized Schiff bases from sulfonyl compounds, demonstrating antibacterial and antifungal activity .
Antioxidant Activity Related compounds exhibited concentration-dependent antioxidant activity using DPPH assays .
Cytotoxicity Profile Methanolic extracts showed significant cytotoxicity against breast cancer cell lines, suggesting potential as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid
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[4-[(4-methylpiperidin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid

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